6-Cyclopropyl-1,4-oxazepane hydrochloride is a chemical compound belonging to the class of heterocyclic compounds known as oxazepanes. This compound is characterized by a seven-membered ring containing one nitrogen and one oxygen atom. It has garnered interest for its potential pharmacological applications, particularly as a monoamine reuptake inhibitor, which suggests its utility in treating various neuropsychiatric disorders such as depression and anxiety .
The synthesis of 6-cyclopropyl-1,4-oxazepane hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors that contain both nitrogen and oxygen functionalities.
The detailed synthetic routes can vary based on the desired purity and yield but generally follow established organic synthesis protocols .
The molecular structure of 6-cyclopropyl-1,4-oxazepane hydrochloride consists of a seven-membered ring with a cyclopropyl group attached to one of the carbon atoms adjacent to the nitrogen atom in the ring. The presence of the hydrochloride indicates that a hydrogen chloride molecule is associated with the compound.
6-Cyclopropyl-1,4-oxazepane hydrochloride can participate in various chemical reactions typical of heterocyclic compounds. These include:
These reactions are significant for modifying the compound's properties or creating derivatives that may have enhanced biological activity or altered pharmacokinetics .
The mechanism of action for 6-cyclopropyl-1,4-oxazepane hydrochloride primarily involves inhibition of monoamine transporters. By blocking these transporters, the compound increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in synaptic clefts.
Research indicates that such mechanisms are pivotal in alleviating symptoms associated with mood disorders and anxiety . The specific binding affinities and kinetics would require further empirical studies to elucidate fully.
6-Cyclopropyl-1,4-oxazepane hydrochloride has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant therapeutic benefits. Further research into its properties and mechanisms will likely enhance its applicability in clinical settings.
The assembly of the 1,4-oxazepane core in 6-Cyclopropyl-1,4-oxazepane is efficiently achieved via gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes (VDCPs). This method, pioneered by Shi, Tavakol, and coworkers, leverages the electrophilic activation of allene moieties by cationic gold(I) complexes. The optimized catalytic system employs 5 mol% XPhosAuCl with 5 mol% AgNTf₂ as a silver additive in tetrahydrofuran (THF) at room temperature, achieving isolated yields of up to 87% for oxazepane derivatives [2] [5] [9]. The reaction proceeds under mild conditions and exhibits excellent functional group tolerance, accommodating diverse substituents on the VDCP backbone. Key to this strategy is the in situ generation of the active cationic gold catalyst (XPhosAu⁺), which facilitates the nucleophilic attack of the hydroxyl group onto the activated allene, initiating ring expansion and cyclization [2] [9].
Table 1: Optimization of Gold(I)-Catalyzed Oxazepane Synthesis
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
XPhosAuCl/AgNTf₂ | THF | RT | 16 | 95 (NMR), 87 (isolated) |
JohnPhosAuCl/AgNTf₂ | PhCl | 90 | 12 | 11 |
tBu₃PAuCl/AgNTf₂ | PhCl | 90 | 12 | 12 |
XPhosAuNTf₂ | THF | RT | 16 | <87 |
The formation of the cyclopropyl-oxazepane scaffold diverges into carbene or non-carbene pathways, dictated by steric and electronic factors. For substrates with low steric hindrance (e.g., R = methyl), the reaction follows a non-carbene route. Here, gold(I) activates the allene, triggering direct nucleophilic addition by the hydroxyl group and resulting in an alkylidenecyclopropane-functionalized morpholine intermediate. Subsequent ring expansion yields the oxazepane core without carbene involvement [2] [5] [9]. Conversely, sterically bulky substituents (e.g., R = isopropyl) or extended carbon tethers favor a carbene pathway. The VDCP undergoes ring opening to generate a gold-stabilized carbene intermediate, which facilitates C–O bond formation via intramolecular trapping. This pathway is critical for constructing the seven-membered oxazepane ring, as the elongated chain (three methylene units) necessitates the higher reactivity of the carbene species [2] [10].
Table 2: Reaction Pathway Dependence on Substrate Features
Substrate Feature | Pathway | Key Intermediate | Product Structure |
---|---|---|---|
Low steric bulk (R = Me) | Non-carbene | Alkylidenecyclopropane | 6-Membered → 7-Membered ring |
High steric bulk (R = iPr) | Carbene | Gold-stabilized carbene | Cyclobutene → Oxazepane |
Extended tether (n=3) | Carbene | Gold-stabilized carbene | Direct oxazepane formation |
Steric bulk at the allene terminus and chain length of the tether are decisive factors in regioselectivity and product distribution. Studies demonstrate that increasing the size of substituents (e.g., from methyl to isopropyl) shifts the pathway toward carbene-mediated cyclization due to destabilization of the non-carbene transition state. For example, VDCPs with methyl groups afford morpholines via non-carbene processes, whereas isopropyl analogs yield oxazepanes via carbene intermediates [2] [5]. Crucially, extending the tether length to three methylene units (–(CH₂)₃–) between the hydroxyl and VDCP moieties is essential for seven-membered ring formation. Shorter tethers favor six-membered morpholines or piperazines, highlighting the precision required in substrate design. Computational analyses reveal that longer tethers reduce the activation barrier for carbene-mediated cyclization by enabling optimal orbital overlap during ring closure [2] [9].
The final step in synthesizing 6-Cyclopropyl-1,4-oxazepane hydrochloride (CAS: 2219369-56-7) involves converting the free base to its stable hydrochloride salt. Two primary techniques are employed:
Critical parameters influencing salt quality include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7